5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
Overview
Description
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (DTC) is a heterocyclic organic compound . It is used in the synthesis of networked polymers .
Synthesis Analysis
The radical copolymerization of DTC and 2-hydroxyethyl methacrylate (HEMA) was carried out in dimethyl sulfoxide (DMSO) using 2,2’-azobis(isobutyronitrile) (AIBN) as a radical initiator . The copolymerization proceeded smoothly to give poly(DTC-co-HEMA)s with various compositions .Chemical Reactions Analysis
The radical copolymerization of DTC and 2-hydroxyethyl methacrylate (HEMA) was carried out in dimethyl sulfoxide (DMSO) using 2,2’-azobis(isobutyronitrile) (AIBN) as a radical initiator . The copolymerization proceeded smoothly to give poly(DTC-co-HEMA)s with various compositions .Physical And Chemical Properties Analysis
The thermal properties of the obtained polymers were evaluated by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). The obtained polymers showed 5 wt% loss temperature (Td5) in the range from 163 to 204℃. The polymers obtained exhibited glass transition temperature (Tg) in the range from 63 to 93℃ .Scientific Research Applications
Synthesis and Reaction in Polymer Science :
- Kihara et al. (1995) synthesized this compound from glycidyl methacrylate and carbon disulfide, leading to polymethacrylate formation. This research highlights its application in polymer science, particularly in the creation of polymethacrylates with potential utility in various industrial applications (Kihara, Tochigi, & Endo, 1995).
Ring-Opening Polymerization :
- Choi et al. (1998) discussed the selective cationic isomerizations and ring-opening polymerizations of cyclic five-membered dithiocarbonates, including 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione. This study contributes to our understanding of polymerization processes and the synthesis of polydithiocarbonates (Choi, Sanda, & Endo, 1998).
Reactions under High Pressure :
- Taguchi et al. (1988) explored the reaction of oxiranes with carbon disulfide under high pressure, yielding different derivatives of 1,3-oxathiolane-2-thione. These findings are significant for high-pressure chemical synthesis (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).
Biological Evaluation in Medicinal Chemistry :
- Bera et al. (2004) synthesized 1,3-dioxolane and 1,3-oxathiolane nucleoside analogs, which play a critical role in antiviral and antineoplastic chemotherapy. This study underscores the significance of such compounds in developing therapeutic agents (Bera, Malik, Bhat, Carroll, Hrin, Maccoss, McMasters, Miller, Moyer, Olsen, Schleif, Tomassini, & Eldrup, 2004).
Organic Synthesis and Mechanism Studies :
- Lal et al. (2011) reported a synthesis method for related compounds through intermolecular O-S rearrangement in water, offering insights into organic synthesis mechanisms (Lal, Kumar, Sarswat, Jangir, & Sharma, 2011).
Application in Antiviral Research :
- Faury et al. (1992) synthesized new tetrazole oxathiolane nucleoside analogues and evaluated them as HIV-1 antiviral agents. Although they were found inactive against HIV-1, this research contributes to the ongoing search for effective antiviral drugs (Faury, Camplo, Charvet, Chermann, & Kraus, 1992).
Future Directions
The copolymer with 4 mol % DTC content could be cross-linked by using 4,7,10-trioxa-1,13-tridecanediamine or poly(ethylene glycol) bis(3-aminopropyl) terminated (Mn = 1500) as a cross-linker. The obtained networked polymers were swollen in water exhibiting 165 and 242% swelling ratio, respectively. It was also found that lysine ammonium salt could be used as a crosslinker of the poly(DTC-co-HEMA) . This suggests potential applications in the development of new materials.
properties
IUPAC Name |
(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-5(2)7(9)10-3-6-4-13-8(12)11-6/h6H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDTKXIBWRKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CSC(=S)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438223 | |
Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
CAS RN |
161196-23-2 | |
Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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